molecular formula C5H3BrN4 B1526166 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine CAS No. 1130816-25-9

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine

Cat. No.: B1526166
CAS No.: 1130816-25-9
M. Wt: 199.01 g/mol
InChI Key: VOHSTVKLXJLZCX-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 g/mol. This compound is characterized by a bromine atom attached to the seventh position of the tetrazolo[1,5-a]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves the bromination of tetrazolo[1,5-a]pyridine. This can be achieved through various methods, such as electrophilic aromatic substitution, where bromine is introduced to the pyridine ring in the presence of a suitable catalyst and under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine is similar to other brominated heterocyclic compounds, such as 6-Bromo-1,2,4-triazolo[1,5-a]pyridine its unique structure and reactivity set it apart from these compounds

List of Similar Compounds

  • 6-Bromo-1,2,4-triazolo[1,5-a]pyridine

  • 7-Bromo-1,2,3-triazolo[1,5-a]pyridine

  • 8-Bromo-1,2,3,4-tetrazolo[1,5-a]pyridine

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Properties

IUPAC Name

7-bromotetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHSTVKLXJLZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716543
Record name 7-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130816-25-9
Record name 7-Bromotetrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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